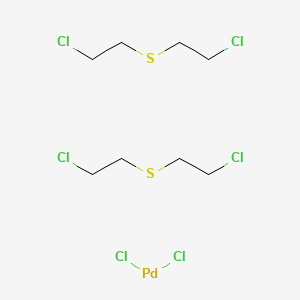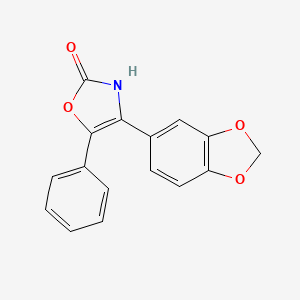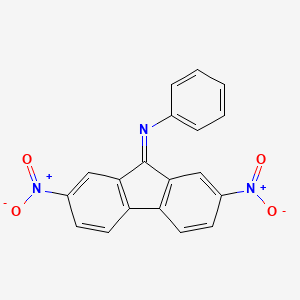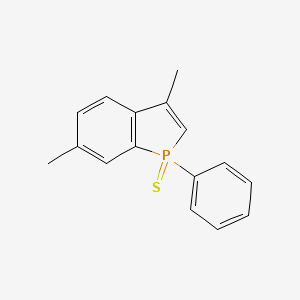
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione is a heterocyclic compound that features a phosphorus atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylphenylhydrazine with phosphorus trichloride and sulfur, followed by cyclization to form the desired phosphindole-thione structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphindole-thione derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing catalytic activities. Additionally, the thione group can participate in redox reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the phosphorus atom.
1,4-Dimethylbenzene: Contains a similar aromatic ring but does not have the heterocyclic structure.
Uniqueness
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione is unique due to the presence of the phosphorus atom within its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
Propiedades
Número CAS |
63935-76-2 |
|---|---|
Fórmula molecular |
C16H15PS |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-phenyl-1-sulfanylidenephosphindole |
InChI |
InChI=1S/C16H15PS/c1-12-8-9-15-13(2)11-17(18,16(15)10-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clave InChI |
CGMRQUOGCITGJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CP2(=S)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)

![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
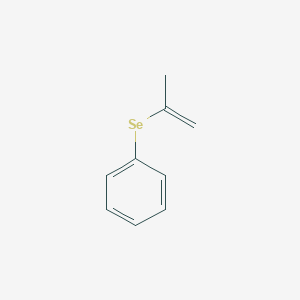
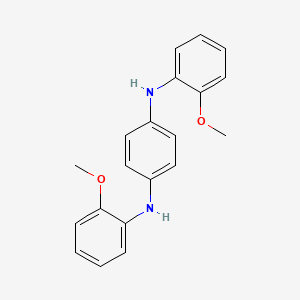
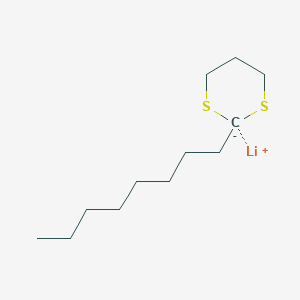

![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)


